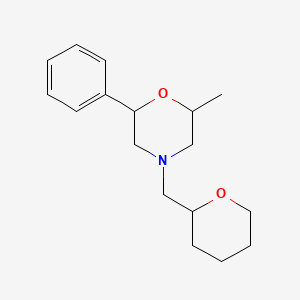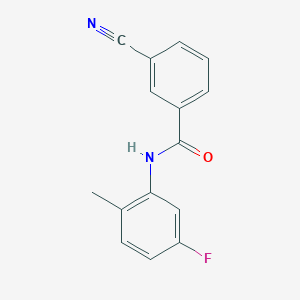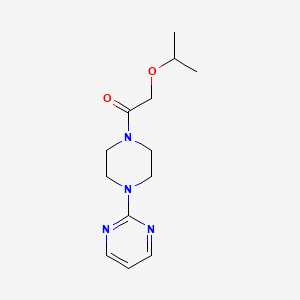
2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine is not fully understood. However, it is believed to exert its antitumor activity through the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and the arrest of cell division. Additionally, it has been shown to inhibit the activity of the HIV reverse transcriptase enzyme, which is essential for the replication of the virus. Furthermore, it has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, it has been found to decrease the production of reactive oxygen species, which are involved in the development of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine for lab experiments is its high potency and selectivity against cancer cells and viruses. Additionally, it has been found to exhibit low toxicity in normal cells and tissues. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for therapeutic intervention. Furthermore, it is important to investigate its potential applications in combination with other chemotherapeutic agents for the treatment of cancer and viral infections. Finally, it is essential to conduct preclinical and clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In summary, 2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine is a promising chemical compound that has potential applications in scientific research. Its synthesis method is well-established, and it exhibits potent antitumor and antiviral activity. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases. However, further studies are needed to elucidate its mechanism of action and to optimize its chemical structure for improved solubility and bioavailability.
合成法
The synthesis of 2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine involves the reaction between 2-methyl-4-morpholin-4-yl-6-phenyl-1,3,5-triazine and 2-(oxan-2-ylmethyl)oxirane. The reaction is carried out in the presence of a catalyst such as sodium hydride and a solvent such as tetrahydrofuran. The yield of the reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
科学的研究の応用
2-Methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Furthermore, it has been investigated for its potential use as a therapeutic agent in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-methyl-4-(oxan-2-ylmethyl)-6-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-14-11-18(12-16-9-5-6-10-19-16)13-17(20-14)15-7-3-2-4-8-15/h2-4,7-8,14,16-17H,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVYBOQXZFWCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=CC=CC=C2)CC3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7533951.png)
![N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide](/img/structure/B7533957.png)

![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B7533961.png)
![N-[4-fluoro-2-(3-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7533971.png)

![[5-(2,5-Dimethylpyrrol-1-yl)-1-methylpyrazol-4-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7533988.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7534000.png)
![N-(2,4-dimethylphenyl)-5-methyl-2-[[(4-methylphenyl)methylamino]methyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7534001.png)
![3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534004.png)

![(2-Amino-2-oxoethyl) 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534030.png)
